![molecular formula C17H25NO3S2 B14405373 S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-21-3](/img/structure/B14405373.png)
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is an organic compound with a complex structure that includes both sulfur and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multiple steps. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction . This reaction is subject to the constraints of SN2 reactions, such as the need for a good leaving group and a primary or methyl alkyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the phenyl ring .
Applications De Recherche Scientifique
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form bonds with metal ions in enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Propyl-N-{2-[(propylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Butyl-N-{2-[(butylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
Uniqueness
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and biological activities. The ethyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications .
Propriétés
Numéro CAS |
88389-21-3 |
|---|---|
Formule moléculaire |
C17H25NO3S2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(2R)-2-[(2-benzyl-3-ethylsulfanylpropanoyl)amino]-3-ethylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO3S2/c1-3-22-11-14(10-13-8-6-5-7-9-13)16(19)18-15(17(20)21)12-23-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
Clé InChI |
NAGNCDNVQZVDBZ-LOACHALJSA-N |
SMILES isomérique |
CCSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSCC |
SMILES canonique |
CCSCC(CC1=CC=CC=C1)C(=O)NC(CSCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



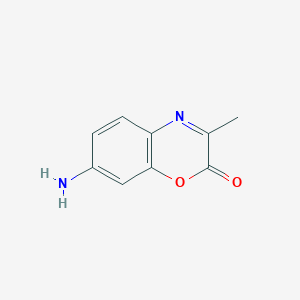

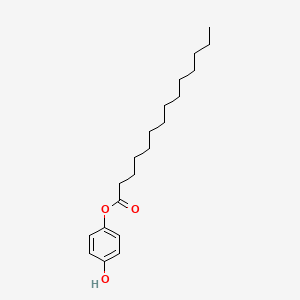
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
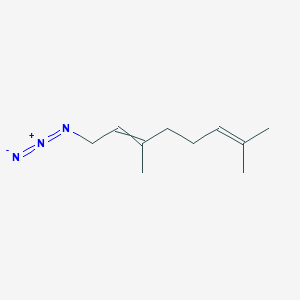
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
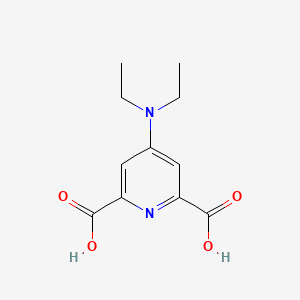
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
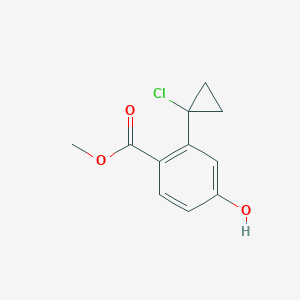

![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
